![molecular formula C17H20F2N8O B12406058 N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)
N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IRAK4-IN-16 is a compound that inhibits the activity of interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for innate immune responses . Inhibition of IRAK4 has been explored for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions .
Preparation Methods
The preparation of IRAK4-IN-16 involves several synthetic routes and reaction conditions. One common method includes the use of imidazolo[1,2-b]pyridazine-3-yl and pyrazolo[1,5-a]pyrimidin-3-yl derivatives . These derivatives are synthesized through a series of reactions involving cyclization, condensation, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial production methods for IRAK4-IN-16 are still under development, but they generally follow similar synthetic routes with optimization for large-scale production. This includes the use of high-throughput screening and automated synthesis techniques to increase yield and purity .
Chemical Reactions Analysis
IRAK4-IN-16 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of IRAK4-IN-16 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
IRAK4-IN-16 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of IRAK4 and its downstream signaling pathways . In biology, IRAK4-IN-16 is employed to investigate the role of IRAK4 in immune responses and inflammation . In medicine, it is being explored as a potential therapeutic agent for treating diseases such as cancer, rheumatoid arthritis, and other inflammatory conditions . Additionally, IRAK4-IN-16 has industrial applications in the development of new drugs and therapeutic strategies targeting IRAK4 .
Mechanism of Action
The mechanism of action of IRAK4-IN-16 involves the inhibition of IRAK4 kinase activity. IRAK4 is a key component of the myddosome complex, which includes myeloid differentiation primary response 88 (MyD88), IRAK1, and IRAK2 . Upon activation by TLRs or IL-1Rs, IRAK4 phosphorylates and activates downstream signaling molecules, leading to the activation of nuclear factor kappa B (NF-κB) and the production of proinflammatory cytokines . By inhibiting IRAK4, IRAK4-IN-16 disrupts this signaling cascade, reducing inflammation and potentially inhibiting the growth of cancer cells .
Comparison with Similar Compounds
IRAK4-IN-16 is unique compared to other IRAK4 inhibitors due to its specific chemical structure and high selectivity for IRAK4 . Similar compounds include other IRAK4 inhibitors such as N-(imidazolo[1,2-b]pyridazine-3-yl)-1-cyclohexyl-2H-indazole-5-carboxamide and N-(pyrazolo[1,5-a]pyrimidin-3-yl)-1-cyclohexyl-2H-indazole-5-carboxamide . These compounds share similar structural features but may differ in their potency, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C17H20F2N8O |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H20F2N8O/c1-26-9-12(14(25-26)15(18)19)23-17(28)11-8-21-27-6-4-13(24-16(11)27)22-10-3-2-5-20-7-10/h4,6,8-10,15,20H,2-3,5,7H2,1H3,(H,22,24)(H,23,28)/t10-/m1/s1 |
InChI Key |
YNYXDDGCGKZVTQ-SNVBAGLBSA-N |
Isomeric SMILES |
CN1C=C(C(=N1)C(F)F)NC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H]4CCCNC4 |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)NC(=O)C2=C3N=C(C=CN3N=C2)NC4CCCNC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


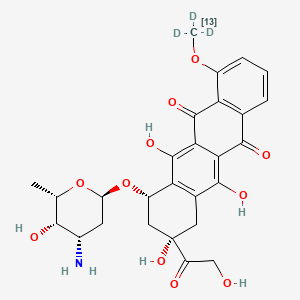
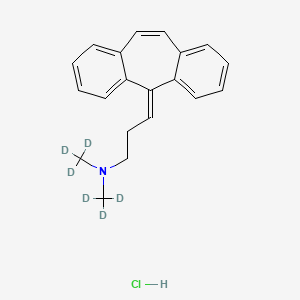
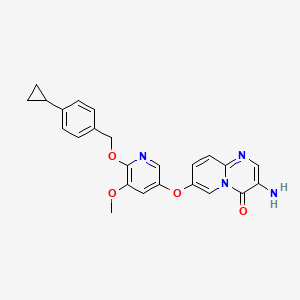
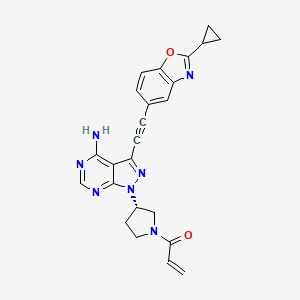

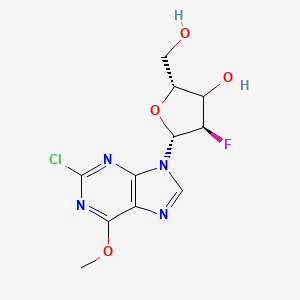
![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)

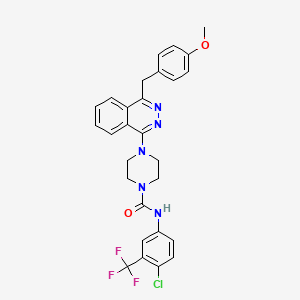



![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)
